Metralindole
Overview
Description
Metralindole, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A. It was investigated in Russia as a potential antidepressant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metralindole can be synthesized by cyclization of 1-oxo-6-methoxy-9-(beta-dimethylaminoethyl)-1,2,3,4-tetrahydro-beta-carboline using refluxing phosphorous oxychloride . The reaction conditions involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Metralindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Metralindole has been studied for its potential antidepressant activity due to its ability to inhibit monoamine oxidase A . Additionally, molecular docking and molecular dynamics simulations have revealed that this compound can act as a multitargeted inhibitor for division kinases, suggesting its potential use in cancer treatment, particularly for non-small cell lung cancer .
Mechanism of Action
Metralindole functions as a reversible inhibitor of monoamine oxidase A, an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The molecular targets and pathways involved include the inhibition of monoamine oxidase A and the subsequent increase in monoamine levels.
Comparison with Similar Compounds
Similar Compounds
Pirlindole: Structurally and pharmacologically related to Metralindole, also a reversible inhibitor of monoamine oxidase A
Tetrindole: Another compound with similar inhibitory effects on monoamine oxidase A.
Uniqueness
This compound’s uniqueness lies in its specific structure and its potential multitargeted inhibitory effects on division kinases, which may offer additional therapeutic benefits beyond its antidepressant activity .
Properties
IUPAC Name |
12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBHSBKKJRBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53734-79-5 (mono-hydrochloride) | |
Record name | Metralindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045705 | |
Record name | Metralindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54188-38-4 | |
Record name | Metralindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54188-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metralindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metralindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metralindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METRALINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW3FL6OPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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